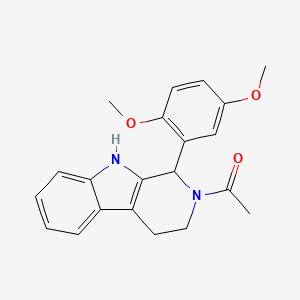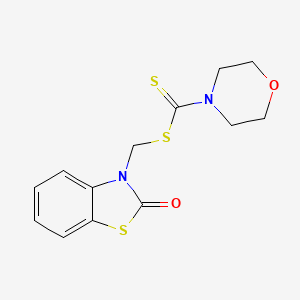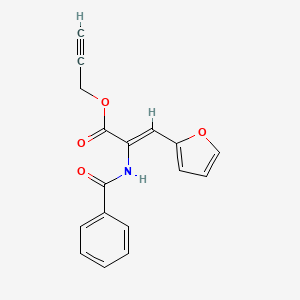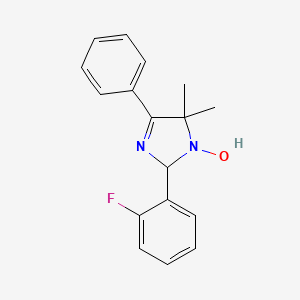![molecular formula C17H16ClNO4S B5232337 4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide](/img/structure/B5232337.png)
4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. Also known as CP-31398, this compound has been found to exhibit anti-tumor properties and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of CP-31398 involves its ability to bind to the p53 tumor suppressor protein. This protein is responsible for regulating cell growth and division, and mutations in the p53 gene are commonly found in cancer cells. CP-31398 has been found to restore the function of mutant p53, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced tumor cell killing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CP-31398 in lab experiments is its specificity for mutant p53. This allows researchers to study the effects of restoring p53 function in cancer cells without affecting normal cells. However, one limitation of using CP-31398 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on CP-31398. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of the compound. Another direction could be on exploring the potential for combination therapy with other anti-cancer agents. Additionally, further studies could be conducted to investigate the potential for CP-31398 in other disease areas beyond cancer.
Synthesemethoden
The synthesis of 4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-3-(2-oxocyclopentyl)phenylamine. The reaction is carried out in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
CP-31398 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-11-4-7-13(8-5-11)24(22,23)19-12-6-9-17(21)15(10-12)14-2-1-3-16(14)20/h4-10,14,19,21H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELBVKFSZKFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[4-hydroxy-3-(2-oxocyclopentyl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)


![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)